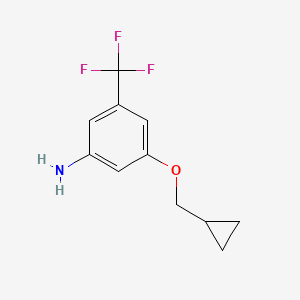
3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine
Übersicht
Beschreibung
“3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine” is a complex organic compound. It contains a trifluoromethyl group, a cyclopropyl group, and a benzenamine group .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of a trifluoromethyl group into the organic molecule . This could be achieved through a copper-catalyzed cyclic trifluoromethylation .
Molecular Structure Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The cyclopropyl group is a class of strained compounds capable of undergoing ring-opening reactions with other molecules .
Chemical Reactions Analysis
The trifluoromethyl group in the compound can participate in various chemical reactions, especially trifluoromethylation of carbon-centered radical intermediates . The cyclopropyl group can undergo ring-opening reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the trifluoromethyl group, which is known for its high electronegativity, lipophilicity, and excellent metabolic stability .
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine Applications
The compound 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine, also known as 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline, exhibits a range of applications in scientific research due to its unique chemical structure. Below is a detailed analysis of its applications across various fields:
Pharmaceuticals: The trifluoromethyl group in this compound plays a significant role in the development of pharmaceuticals. Its presence can enhance the biological activity and metabolic stability of therapeutic agents. The compound can be used as an intermediate in the synthesis of more complex drug molecules, potentially leading to treatments with improved efficacy and safety profiles .
Agrochemicals: In agrochemical research, the trifluoromethyl group is valued for its ability to improve the properties of pesticides and herbicides. This compound could be utilized to develop new agrochemicals that offer better selectivity and lower toxicity, contributing to sustainable agriculture practices .
Material Science: The incorporation of the trifluoromethyl group into materials can impart desirable properties such as increased thermal stability and chemical resistance. This compound may serve as a precursor for advanced materials used in various high-tech applications, including electronics and coatings .
Organic Synthesis: As a versatile synthetic intermediate, this compound is involved in the trifluoromethylation of carbon-centered radical intermediates. It can be used to prepare complex fluorinated compounds, which are crucial in the development of novel organic synthesis methodologies .
C–F Bond Activation: The compound is instrumental in the activation of C–F bonds in a CF3 group. This process is essential for the functionalization of molecules in organic chemistry, enabling the creation of new compounds with fluorine-containing functional groups .
Radical Chemistry: In the field of radical chemistry, this compound can participate in radical trifluoromethylation reactions. These reactions are important for introducing trifluoromethyl groups into various substrates, expanding the toolkit available to chemists for designing new molecules .
Aniline Functionalization: The aniline moiety of the compound is useful for the trifluoromethylarylation of alkenes. This represents a novel mode of reactivity that allows for the use of anilines as aromatic sources in the functionalization of alkenes, which could lead to the discovery of new reaction pathways and products .
Metal-Free Amination: This compound can be involved in metal-free amination approaches, serving as a major product under certain synthetic conditions. Such metal-free methodologies are advantageous for their simplicity and efficiency, offering an environmentally friendly alternative to traditional metal-catalyzed reactions .
Wirkmechanismus
Target of Action
The compound’s trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to undergo radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to be involved in many recently tested catalytic trifluoromethylation reactions .
Result of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(cyclopropylmethoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-3-9(15)5-10(4-8)16-6-7-1-2-7/h3-5,7H,1-2,6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTISGZJKZNDBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



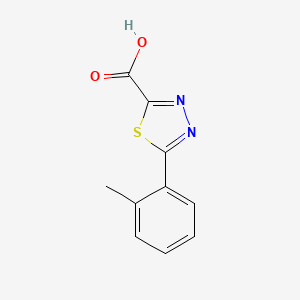
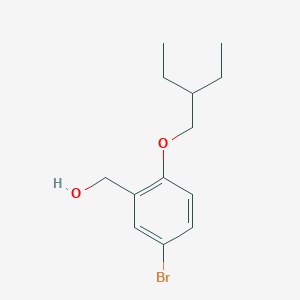
![1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1407221.png)

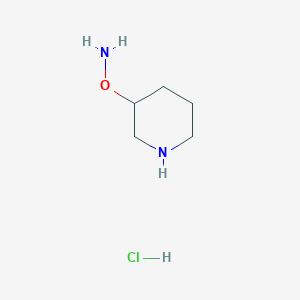
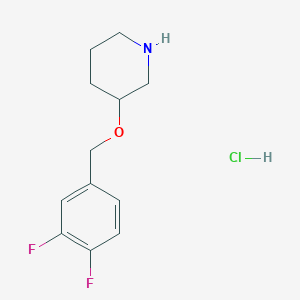

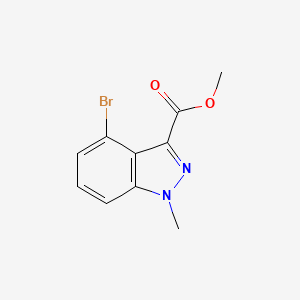


![4-Nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1407235.png)
![1-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407236.png)
![2-Bromo-6-chloropyrazolo[1,5-A]pyridine](/img/structure/B1407237.png)
![9-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407239.png)